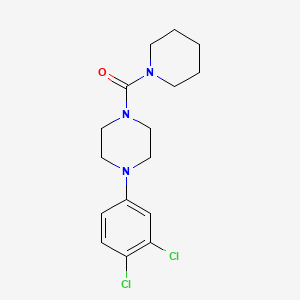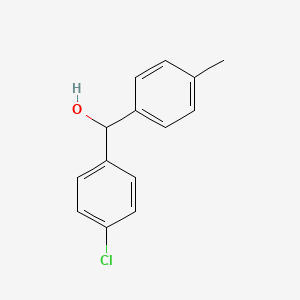
(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone" is a chemical structure that is part of a class of compounds that have been studied for various biological activities, including as potential substance P antagonists, anticancer, and antituberculosis agents. The presence of both piperazine and piperidine rings in the molecule suggests a complex structure that could interact with biological targets in multiple ways .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3-piperidine(methan)amines and their cyclic analogues involves reactions with acetylenic dienophiles, catalytic hydrogenation, and functional group transformations . Similarly, a series of piperazine derivatives were synthesized using the reductive amination method in the presence of sodium triacetoxyborohydride . These methods highlight the complexity and the careful control of reaction conditions required to obtain the desired products.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the crystal structure of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was determined to have the piperidine ring in a chair conformation, which is a common and stable conformation for such six-membered rings . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can include amidation, Friedel-Crafts acylation, and hydration, as seen in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride . These reactions are fundamental in building the complex structures of the final compounds and often require specific reagents and conditions to proceed efficiently.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of dichlorophenyl groups can affect the electron distribution within the molecule, as seen in the NMR study of a related compound, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one . The crystal structure of an adduct of a related compound also revealed specific intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and stability .
Wissenschaftliche Forschungsanwendungen
Lurasidone: Efficacy and Safety
Lurasidone is a novel benzisothiazole, second-generation antipsychotic drug developed for treating psychotic and major affective disorders. It has shown efficacy and tolerability for short-term treatment of schizophrenia and acute bipolar depression. Its distinctive pharmacodynamic profile, with a low risk of weight gain, metabolic, or cardiac abnormalities, marks its significance in clinical use, although it may have a higher risk of akathisia compared to other modern antipsychotics. Long-term benefits and effects in schizophrenia and bipolar disorder remain to be adequately tested (Pompili et al., 2018).
Piperazine Derivatives: Therapeutic Uses
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, found in a plethora of drugs with various therapeutic uses. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules. Piperazine-based molecules show broad potential, indicating a successful emergence as a pharmacophore for designing drug-like elements for various diseases. This underscores the flexibility and significance of piperazine derivatives in medicinal chemistry (Rathi et al., 2016).
Organochlorine Compounds: Environmental Impact
The impact of chlorophenol compounds, such as 2,4-dichlorophenol, on the aquatic environment has been reviewed extensively. These compounds generally exert moderate toxic effects on mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. The persistence and bioaccumulation potential of these compounds depend on environmental conditions, highlighting the need for further research on their environmental fate and effects (Krijgsheld & Gen, 1986).
Arylcycloalkylamines: Pharmacophoric Roles
Arylcycloalkylamines, including phenyl piperidines and piperazines, play critical pharmacophoric roles in several antipsychotic agents. Research indicates that arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors, highlighting the importance of these groups in developing selective and potent therapeutic agents (Sikazwe et al., 2009).
Eigenschaften
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O/c17-14-5-4-13(12-15(14)18)19-8-10-21(11-9-19)16(22)20-6-2-1-3-7-20/h4-5,12H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBONTQVZEYKSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide](/img/structure/B2550301.png)
![2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2550303.png)


![2,4,6-Triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2550308.png)





![(3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile](/img/structure/B2550316.png)
![3-(3,4-Dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2550317.png)

![5-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B2550319.png)